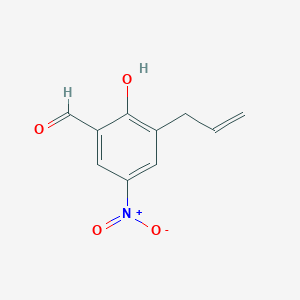

3-Allyl-2-hydroxy-5-nitrobenzaldehyde

Description

Contextualization of Functionalized Aromatic Aldehydes in Chemical Research

Functionalized aromatic aldehydes are pivotal intermediates in organic chemistry. ncert.nic.insigmaaldrich.com Their importance stems from the reactivity of the aldehyde group (–CHO) and the influence of other substituents on the benzene (B151609) ring. Aromatic aldehydes are precursors to a multitude of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and fragrances. sigmaaldrich.com The aldehyde functionality can be readily transformed into a wide range of other groups, and its electron-withdrawing nature influences the reactivity of the aromatic ring itself. ncert.nic.in The presence of additional functional groups, such as hydroxyl or nitro moieties, further expands their synthetic utility, allowing for sequential and site-selective reactions. sigmaaldrich.com Researchers frequently utilize these compounds as starting materials for constructing complex heterocyclic and polycyclic systems. sigmaaldrich.com

Significance of Multi-Substituted Benzene Derivatives in Synthetic Chemistry

Benzene and its derivatives are fundamental building blocks in organic chemistry. nih.govbldpharm.com While simple monosubstituted benzenes are readily available, the synthesis of multi-substituted derivatives with specific substitution patterns presents a significant challenge. nih.gov Each additional substituent on the ring influences the position and feasibility of subsequent modifications. sigmaaldrich.com Molecules that possess multiple, distinct functional groups are particularly valuable as they offer the potential for orthogonal chemical transformations, where one group can be reacted selectively without affecting the others. This capability is highly sought after in the efficient, programmed synthesis of complex target molecules, providing access to novel functional materials and biologically active compounds that would be difficult to obtain otherwise. nih.gov

Rationale for Investigating 3-Allyl-2-hydroxy-5-nitrobenzaldehyde as a Research Focus

The scientific interest in 3-Allyl-2-hydroxy-5-nitrobenzaldehyde stems from its identity as a highly functionalized, multi-substituted aromatic compound. It serves as a versatile building block, where each substituent—aldehyde, hydroxyl, nitro, and allyl—offers a distinct site for chemical modification. nist.govnih.gov The specific arrangement of these groups on the benzene ring suggests a rich and varied reaction chemistry.

The rationale for its investigation can be broken down:

Convergent Functionality: The molecule combines an electrophilic center (aldehyde carbon), a nucleophilic and coordinating center (phenolic hydroxyl), an electron-withdrawing group that activates the ring for certain reactions (nitro group), and a versatile carbon-carbon double bond (allyl group).

Synthetic Potential: This convergence allows for a diverse range of transformations, making it a valuable precursor for the synthesis of complex heterocyclic compounds, such as substituted coumarins or Schiff base ligands for coordination chemistry. The presence of the allyl group, for instance, opens pathways to cyclization and cross-coupling reactions.

Building Block for Complex Scaffolds: Its structure is a platform for generating molecular diversity. For example, derivatives of this molecule, such as N'-(3-allyl-2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide, have been synthesized, demonstrating its utility as a foundational aldehyde for creating larger, potentially bioactive molecules. mdpi.com

Overview of Key Structural Features and Their Potential Chemical Reactivity

The chemical behavior of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde is dictated by the interplay of its four key functional groups. The electronic effects of the hydroxyl (electron-donating by resonance) and nitro (electron-withdrawing by resonance and induction) groups significantly modulate the reactivity of the benzene ring and the attached aldehyde and allyl functions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₄ | Inferred |

| CAS Number | 22037-27-0 | nist.gov |

| Parent Compound | 2-Hydroxy-5-nitrobenzaldehyde (B32719) | sigmaaldrich.comresearchgate.net |

| Parent CAS | 97-51-8 | sigmaaldrich.comresearchgate.net |

| Parent Mol. Weight | 167.12 g/mol | sigmaaldrich.com |

The Role of the Aldehyde Moiety in Electrophilic and Nucleophilic Reactions

The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic (electron-poor) and the oxygen nucleophilic (electron-rich). ncert.nic.in This polarity is the basis for its most common reaction: nucleophilic addition. A wide variety of nucleophiles can attack the carbonyl carbon, leading to the formation of alcohols, imines (Schiff bases), cyanohydrins, and acetals. ncert.nic.in

The reactivity of aromatic aldehydes can be less than that of their aliphatic counterparts because the aromatic ring's resonance effect can slightly reduce the electrophilicity of the carbonyl carbon. ncert.nic.in However, the strongly electron-withdrawing nitro group at the para-position in 3-Allyl-2-hydroxy-5-nitrobenzaldehyde is expected to counteract this effect, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

The Allyl Group as a Versatile Handle for Olefinic Transformations

The allyl group (–CH₂–CH=CH₂) is a highly versatile functional group in organic synthesis. Its double bond can undergo a wide range of olefinic transformations, including:

Oxidation: The allylic C-H bonds are susceptible to oxidation, which can be used to introduce a hydroxyl group.

Allylation: The entire group can be transferred to other molecules in a process known as allylation.

Isomerization: The double bond can be isomerized to form a propenyl group, which can alter the electronic properties and subsequent reactivity of the molecule.

Cyclization Reactions: The allyl group can participate in various intramolecular cyclization reactions, such as ene reactions or transition-metal-catalyzed processes, to form new rings. This is particularly relevant when other reactive groups are in close proximity, as is the case with the ortho-hydroxyl group in the target molecule.

The Phenolic Hydroxyl Group: Acidity and Coordination Potential

The phenolic hydroxyl group (–OH) imparts acidic properties to the molecule. Phenols are generally more acidic than aliphatic alcohols because the resulting phenoxide ion is stabilized by resonance, delocalizing the negative charge over the aromatic ring. This acidity is significantly enhanced by the presence of electron-withdrawing groups on the ring, such as the nitro group at the para-position. This increased acidity facilitates deprotonation, making the oxygen a potent nucleophile and a good ligand for coordinating with metal ions. The ortho-position of the hydroxyl group relative to the aldehyde allows for the formation of a stable six-membered ring through an intramolecular hydrogen bond, which can influence the molecule's conformation and reactivity. This chelation is also crucial in the formation of metal complexes, where the molecule can act as a bidentate ligand.

An exploration of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde reveals a molecule of significant interest in the field of modern organic synthesis. This aromatic aldehyde is characterized by a unique assembly of functional groups—hydroxyl, nitro, and allyl—appended to a benzaldehyde (B42025) core. This specific arrangement of moieties imparts a distinct reactivity profile, making it a versatile building block for the synthesis of more complex molecular architectures. The interplay between the electron-withdrawing nitro group and the electron-donating hydroxyl and allyl groups on the aromatic ring creates a rich chemical landscape for synthetic transformations.

4 The Nitro Group: Electronic Effects and Reductive Transformations

The nitro group (-NO₂) at the C-5 position plays a pivotal role in modulating the electronic properties and reactivity of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde. Its influence is most pronounced in its strong electron-withdrawing nature and its susceptibility to reductive transformations, which can be selectively harnessed in organic synthesis.

Electronic Effects

The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its effect is a combination of a negative inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms, and a strong negative mesomeric or resonance effect (-M). In the context of the 3-Allyl-2-hydroxy-5-nitrobenzaldehyde structure, the nitro group is positioned para to the hydroxyl group and meta to the aldehyde function.

This substitution pattern has several consequences:

Increased Acidity: The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the phenolic hydroxyl group compared to unsubstituted 2-hydroxybenzaldehyde.

Activation of the Carbonyl Group: The nitro group withdraws electron density from the benzene ring, which in turn makes the carbonyl carbon of the aldehyde group more electrophilic. This enhanced electrophilicity increases its reactivity towards nucleophilic attack. vaia.com

Influence on Aromatic Substitution: The presence of the nitro group deactivates the aromatic ring towards further electrophilic substitution reactions.

The electronic influence of substituents on an aromatic ring can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing power of a substituent. The nitro group has a large positive σ value, indicating its strong electron-withdrawing character. In a study comparing the effects of various substituents on benzaldehyde derivatives, the nitro group was shown to have a significant impact on the molecule's properties due to its electronic pull. beilstein-journals.orgnih.gov

Table 1: Hammett Substituent Constants (σ) for Relevant Functional Groups

This table presents the Hammett constants for the nitro group and other relevant substituents. A positive value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The σm and σp values correspond to the substituent being in the meta or para position, respectively, relative to the reaction center.

| Substituent | σm | σp |

| -NO₂ | 0.71 | 0.78 |

| -CH₂CH=CH₂ (Allyl) | -0.08 | -0.13 |

| -OH | 0.12 | -0.37 |

| -CHO | 0.35 | 0.42 |

Data sourced from a comprehensive survey of Hammett substituent constants. pitt.edu

Reductive Transformations

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing a gateway to aromatic amines, which are themselves valuable synthetic intermediates for dyes, pharmaceuticals, and other specialty chemicals. jsynthchem.com A variety of methods are available for the reduction of aromatic nitro groups, though the presence of other reducible functionalities in 3-Allyl-2-hydroxy-5-nitrobenzaldehyde, such as the aldehyde and the allyl double bond, necessitates careful selection of the reducing agent to achieve chemoselectivity. masterorganicchemistry.comrsc.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. commonorganicchemistry.comwikipedia.org A significant consideration for 3-Allyl-2-hydroxy-5-nitrobenzaldehyde is that these conditions can also reduce the allyl group's carbon-carbon double bond and potentially the aldehyde group.

Metals in Acidic Media: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic and effective for converting nitro groups to amines. masterorganicchemistry.comwikipedia.org These methods are often more chemoselective for the nitro group over other functionalities.

Tin(II) Chloride (SnCl₂): This reagent provides a mild and often selective method for reducing nitro groups in the presence of other reducible groups. commonorganicchemistry.com

Sodium Hydrosulfite (Na₂S₂O₄): This can also be used for the reduction of nitroarenes to anilines. wikipedia.org

The choice of reductant is crucial for achieving the desired outcome. For instance, if the preservation of the allyl double bond is required, methods like SnCl₂ or Fe/HCl would be preferred over catalytic hydrogenation. Conversely, if simultaneous reduction of the nitro group and the allyl double bond is desired, catalytic hydrogenation would be the method of choice. It is important to note that metal hydrides like lithium aluminum hydride (LiAlH₄) are generally not used for the reduction of aromatic nitro compounds to amines as they tend to form azo products. commonorganicchemistry.comwikipedia.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

This table summarizes various reagents for the reduction of aromatic nitro groups and comments on their potential compatibility with the functional groups present in 3-Allyl-2-hydroxy-5-nitrobenzaldehyde.

| Reagent | Conditions | Product | Chemoselectivity Notes |

| H₂/Pd/C | H₂ gas, catalyst | Amine | May also reduce the allyl C=C bond and the aldehyde. commonorganicchemistry.com |

| Fe/HCl or Fe/NH₄Cl | Metal in acidic solution | Amine | Generally selective for the nitro group. masterorganicchemistry.comrsc.org |

| SnCl₂/HCl | Acidic solution | Amine | A mild and often selective method. commonorganicchemistry.com |

| Zn/AcOH | Metal in acetic acid | Amine | Provides a mild reduction. commonorganicchemistry.com |

| Na₂S or (NH₄)₂S | Aqueous or alcoholic solution | Amine | Can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO4 |

|---|---|

Molecular Weight |

207.18 g/mol |

IUPAC Name |

2-hydroxy-5-nitro-3-prop-2-enylbenzaldehyde |

InChI |

InChI=1S/C10H9NO4/c1-2-3-7-4-9(11(14)15)5-8(6-12)10(7)13/h2,4-6,13H,1,3H2 |

InChI Key |

MZVXMHBNAWVNMO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=C(C(=CC(=C1)[N+](=O)[O-])C=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Allyl 2 Hydroxy 5 Nitrobenzaldehyde

Retrosynthetic Disconnections and Strategic Planning for 3-Allyl-2-hydroxy-5-nitrobenzaldehyde

Retrosynthetic analysis of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde reveals several possible disconnection points, leading to different synthetic strategies. The primary disconnections involve the carbon-carbon bond of the allyl group, the carbon-nitrogen bond of the nitro group, and the carbon-carbon bond of the formyl group.

A logical retrosynthetic approach would involve disconnecting the allyl group and the nitro group, leading to simpler, more readily available precursors. One possible strategy begins with the disconnection of the allyl group via a libretexts.orglibretexts.org-sigmatropic rearrangement, suggesting an allyl ether precursor. Further disconnection of the nitro group through electrophilic aromatic substitution points towards a substituted salicylaldehyde (B1680747) as a key intermediate. This leads to two primary forward synthetic routes:

Route A: Introduction of the nitro group first, followed by allylation.

Route B: Allylation of the aromatic ring first, followed by nitration.

The choice between these routes depends on the directing effects of the substituents and the compatibility of the functional groups with the reaction conditions of each step.

Precursor Selection and Rational Design for Convergent Synthesis

For a convergent synthesis, the molecule can be conceptually divided into two main fragments that are later combined. However, a more linear approach is often more practical for this particular substitution pattern. The selection of precursors is guided by the chosen retrosynthetic strategy.

For Route A , the key precursor would be 5-nitrosalicylaldehyde . This compound can be synthesized by the nitration of salicylaldehyde. The subsequent introduction of the allyl group at the C-3 position is a critical step.

For Route B , the synthesis would commence with 3-allylsalicylaldehyde . This precursor can be prepared via the Claisen rearrangement of allyl phenyl ether. libretexts.orglibretexts.org The subsequent nitration would then need to be highly regioselective to install the nitro group at the C-5 position.

The rational design of the synthesis must consider the electronic and steric effects of the substituents at each stage to ensure the desired regioselectivity and to avoid unwanted side reactions.

Direct Synthesis Approaches and Reaction Pathway Development

The development of a successful reaction pathway for 3-Allyl-2-hydroxy-5-nitrobenzaldehyde hinges on the effective control of chemo- and regioselectivity.

Chemo- and Regioselective Functionalization of Benzene (B151609) Ring Systems

The nitration of salicylaldehyde is a well-established method for producing a mixture of 3-nitro- and 5-nitrosalicylaldehyde. patsnap.comunishivaji.ac.in The reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures. oatext.com The separation of the 5-nitro isomer, which is the desired precursor for Route A, is crucial. This can be achieved by fractional crystallization or by exploiting the different solubilities of their sodium salts in water. patsnap.comunishivaji.ac.in

The subsequent allylation of 5-nitrosalicylaldehyde presents a challenge. Direct allylation of the phenol (B47542) is not regioselective. A more controlled approach involves the Claisen rearrangement. This would entail the formation of the allyl ether of 5-nitrosalicylaldehyde, followed by thermal or Lewis acid-catalyzed rearrangement. The rearrangement is a libretexts.orglibretexts.org-sigmatropic shift that proceeds through a cyclic transition state, ensuring the allyl group is introduced at the ortho position (C-3). libretexts.orglibretexts.orgorganic-chemistry.org

Alternatively, starting with 3-allylsalicylaldehyde (Route B), the challenge lies in the regioselective nitration. The hydroxyl and allyl groups are ortho, para-directing, while the aldehyde group is meta-directing. The strong activating and ortho-directing effect of the hydroxyl group, coupled with the ortho-directing nature of the allyl group, would likely direct the incoming nitro group to the C-5 position.

Directed Ortho-Metalation (DoM) Strategies for Substituent Introduction

Directed ortho-metalation (DoM) offers a powerful alternative for the regioselective functionalization of aromatic rings. In this strategy, a directing metalation group (DMG) guides the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with an electrophile to introduce a substituent.

For the synthesis of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde, a DoM strategy could be employed to introduce the allyl group. Starting with a protected 2-hydroxy-5-nitrobenzaldehyde (B32719), the hydroxyl group could be converted into a potent DMG, such as a carbamate. This would direct lithiation to the C-3 position, followed by quenching with an allyl halide to install the allyl group. This method provides excellent regiocontrol, avoiding the high temperatures often required for Claisen rearrangements.

Transition Metal-Catalyzed Cross-Coupling Reactions in Allylation

Transition metal-catalyzed cross-coupling reactions provide another modern and efficient tool for C-C bond formation, including allylation.

Palladium-catalyzed allylation reactions are particularly well-suited for the introduction of allyl groups onto aromatic rings. One potential approach would be the palladium-catalyzed coupling of an organometallic derivative of 2-hydroxy-5-nitrobenzaldehyde with an allyl electrophile. For instance, a boronic acid derivative at the C-3 position could undergo a Suzuki coupling with an allyl halide.

More directly, recent advancements have enabled the direct C-H allylation of phenols. While this would need to be adapted for the specific substrate, it represents a highly atom-economical approach. A study on the alumina-directed ortho-allylation of phenols has shown promise for regioselective synthesis. mcmaster.ca

Below is a table summarizing potential synthetic precursors and intermediates:

| Compound Name | Structure | Role in Synthesis |

| Salicylaldehyde | Starting material | |

| 5-Nitrosalicylaldehyde | Key intermediate in Route A | |

| 3-Allylsalicylaldehyde | Key intermediate in Route B | |

| Allyl 2-formyl-4-nitrophenyl ether | Precursor for Claisen rearrangement | |

| 2-Hydroxy-5-nitrobenzaldehyde | Precursor for direct allylation methods |

Other Transition Metal-Mediated C-C Bond Formations

The introduction of the allyl group onto a pre-functionalized nitrophenol ring system can be effectively achieved through transition metal-catalyzed cross-coupling reactions. A highly plausible route involves the allylation of a halogenated precursor, such as 3-Bromo-2-hydroxy-5-nitrobenzaldehyde, which is a readily available starting material. nih.govbldpharm.com This approach benefits from the vast and well-established library of palladium-catalyzed cross-coupling reactions.

One of the most common methods for this transformation is the Suzuki-Miyaura coupling, which would utilize an allylboronic acid or its ester derivatives (e.g., allylboronic acid pinacol (B44631) ester) as the allyl source. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a phosphine (B1218219) ligand and a base.

Proposed Reaction Scheme:

Starting Material: 3-Bromo-2-hydroxy-5-nitrobenzaldehyde Reagents: Allylboronic acid pinacol ester, Pd(OAc)₂, a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃). Product: 3-Allyl-2-hydroxy-5-nitrobenzaldehyde

The mechanism involves the oxidative addition of the aryl bromide to the Pd(0) center, followed by transmetalation with the allylboron species and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The hydroxyl group, being a strong activating group, can influence the electronic properties of the aryl halide, but the reaction is generally robust for such substrates. chemrxiv.orgescholarship.org

Alternative transition-metal-catalyzed methods could include Stille coupling (using allyltributyltin) or a direct C-H allylation of 2-hydroxy-5-nitrobenzaldehyde. However, directing the C-H activation to the sterically hindered position 3 without a specific directing group is a significant challenge, making the cross-coupling of a 3-halo precursor a more regioselective and reliable strategy.

Electrophilic Aromatic Substitution for Nitration and Formylation

An alternative synthetic strategy involves building the molecule by sequential electrophilic aromatic substitution reactions on a simpler, commercially available precursor like 2-allylphenol (B1664045). researchgate.net This route typically involves formylation followed by nitration.

Step 1: Ortho-Formylation of 2-Allylphenol The first step is the introduction of a formyl (-CHO) group at the ortho position to the hydroxyl group. The hydroxyl group is a powerful ortho, para-directing group, and several methods can achieve this transformation. byjus.com

Reimer-Tiemann Reaction: Reacting 2-allylphenol with chloroform (B151607) (CHCl₃) and a strong base like sodium hydroxide. This method often suffers from moderate yields and the formation of byproducts.

Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent under acidic conditions. It is generally selective for the ortho position in phenols. wikipedia.org

Magnesium Chloride-Paraformaldehyde Method: A highly efficient and regioselective method for the ortho-formylation of phenols involves treatment with MgCl₂ and triethylamine, followed by reaction with paraformaldehyde. orgsyn.org This method often provides high yields of the salicylaldehyde derivative, making it a preferred modern technique. The resulting intermediate would be 3-allyl-2-hydroxybenzaldehyde (B13475).

Step 2: Nitration of 3-Allyl-2-hydroxybenzaldehyde The subsequent step is the regioselective nitration of the 3-allyl-2-hydroxybenzaldehyde intermediate. The directing effects of the existing substituents are crucial:

The hydroxyl group is a strongly activating ortho, para-director.

The aldehyde group is a deactivating meta-director.

The allyl group is a weakly activating ortho, para-director.

The target position 5 is para to the strongly activating hydroxyl group and meta to the deactivating aldehyde group. This alignment of directing effects strongly favors the introduction of the electrophile (the nitronium ion, NO₂⁺) at the 5-position. Nitration of activated rings like phenols can often be achieved under milder conditions than those required for benzene. savemyexams.com Treatment with dilute nitric acid at controlled, low temperatures (e.g., 0-10 °C) can selectively yield the desired 2-hydroxy-5-nitro isomer while minimizing oxidative side reactions that are common in phenol nitration. byjus.comlibretexts.org Using a mixture of nitric acid and sulfuric acid generates the highly reactive nitronium ion, ensuring efficient nitration. masterorganicchemistry.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr) Routes from Halogenated Precursors

Nucleophilic aromatic substitution (SNAr) provides a conceptually different approach, where a nucleophile replaces a leaving group on a highly electron-deficient aromatic ring. For the synthesis of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde, this pathway is less common for forming the C-C allyl bond directly due to the generally lower reactivity of carbon nucleophiles in SNAr compared to N or O nucleophiles.

A more plausible, albeit challenging, SNAr strategy would involve the introduction of the nitro group by displacing a halogen atom, such as chlorine or bromine, from a suitable precursor. This would require a molecule like 3-allyl-5-bromo-2-hydroxybenzaldehyde as the starting material. The reaction would proceed by treatment with a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), in a polar aprotic solvent like DMF or DMSO at elevated temperatures.

Proposed Reaction Scheme:

Starting Material: 3-Allyl-5-bromo-2-hydroxybenzaldehyde Reagents: Sodium Nitrite (NaNO₂), in a solvent like DMSO. Product: 3-Allyl-2-hydroxy-5-nitrobenzaldehyde

The success of an SNAr reaction is contingent on the activation of the ring by electron-withdrawing groups positioned ortho and/or para to the leaving group. In the proposed precursor, the leaving group (bromo) at position 5 is not ideally activated. While the aldehyde at position 1 is meta and the hydroxyl at position 2 is ortho, the latter is an activating group, which disfavors the SNAr mechanism. Therefore, this route would likely require harsh reaction conditions and result in lower yields compared to the electrophilic nitration pathway. Electrophilic aromatic substitution remains the more conventional and efficient method for nitrating such phenolic systems.

Optimization of Reaction Conditions and Process Engineering for Synthesis

The successful and efficient synthesis of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde on both laboratory and larger scales hinges on the careful optimization of reaction parameters.

Catalyst Screening and Loading Optimization

For the transition metal-mediated allylation of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde, the choice of catalyst and ligand is paramount. researchgate.net

Catalyst Screening: Palladium-based catalysts are the most common choice. A screening process would typically evaluate various palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. For C-C couplings involving aryl bromides, nickel catalysts can also be effective and offer a more cost-effective alternative.

Ligand Selection: The ligand stabilizes the metal center and facilitates the catalytic cycle. A range of phosphine ligands, from simple triphenylphosphine (B44618) (PPh₃) to more sterically demanding and electron-rich Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), would be screened. The optimal ligand often depends on the specific substrate, with bulkier ligands sometimes promoting the reductive elimination step.

Catalyst Loading: High yields are desirable with the lowest possible catalyst loading to minimize cost and residual metal contamination in the product. Optimization studies would vary the palladium loading, typically from 0.1 mol% to 5 mol%, to find the sweet spot between reaction efficiency, time, and cost.

Table 1: Hypothetical Catalyst Screening for Allylation of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | 45 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | 88 |

| 3 | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ | 92 |

| 4 | Pd(OAc)₂ (0.5) | XPhos (1) | Cs₂CO₃ | 75 |

Solvent Effects and Reaction Medium Selection

The choice of solvent can dramatically influence reaction rates, selectivity, and yields by affecting solubility, reactant stability, and the mechanism itself.

For Nitration: The nitration of phenolic compounds is often performed using a mixture of concentrated sulfuric and nitric acids, where sulfuric acid acts as both a catalyst and the reaction medium. masterorganicchemistry.com In cases where milder conditions are needed, acetic acid can be used as a solvent to control the reaction's exothermicity. researchgate.net

For Formylation: The solvent depends heavily on the chosen method. The Reimer-Tiemann reaction uses a two-phase system of aqueous NaOH and chloroform. The MgCl₂/paraformaldehyde method often uses anhydrous solvents like tetrahydrofuran (B95107) (THF) or acetonitrile. orgsyn.org

For Cross-Coupling: Anhydrous, polar aprotic solvents such as dioxane, THF, or dimethylformamide (DMF) are typically used for Suzuki couplings to ensure all components, including the base, are sufficiently soluble. Toluene is also a common choice, particularly for reactions run at higher temperatures.

Temperature and Pressure Parameterization

Temperature: Temperature is a critical parameter that must be precisely controlled.

Nitration: The nitration of phenols is a highly exothermic process. Low temperatures (typically between 0 °C and 10 °C) are crucial to prevent over-nitration (formation of dinitro products), oxidation of the phenol ring, and to ensure high regioselectivity. testbook.com

Formylation: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrate and the method employed. The MgCl₂/paraformaldehyde method, for instance, often requires heating to achieve a reasonable reaction rate. orgsyn.org

Cross-Coupling: Palladium-catalyzed cross-coupling reactions usually require heating (e.g., 80-110 °C) to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. escholarship.org

Pressure: For the majority of the described liquid-phase reactions, the pressure is not a significant variable and reactions are typically run at atmospheric pressure. Pressure would become a critical parameter if gaseous reagents were used, such as in the Gattermann-Koch formylation which uses carbon monoxide under high pressure, though this method is less common for highly activated phenols. wikipedia.org

Table 2: Effect of Temperature on the Nitration of 3-Allyl-2-hydroxybenzaldehyde

| Entry | Nitrating Agent | Temperature (°C) | Yield of 5-nitro isomer (%) | Yield of other isomers/byproducts (%) |

| 1 | Dilute HNO₃ | 40 | 55 | 30 |

| 2 | Dilute HNO₃ | 25 | 70 | 15 |

| 3 | Conc. HNO₃ / H₂SO₄ | 0-5 | 91 | 5 |

| 4 | Conc. HNO₃ / H₂SO₄ | 25 | 75 | 20 (including oxidation products) |

High-Throughput Experimentation in Synthetic Route Scouting

High-Throughput Experimentation (HTE) is a pivotal technology in modern organic synthesis, enabling the rapid and parallel execution of numerous reactions to accelerate the discovery and optimization of synthetic routes. numberanalytics.comchemrxiv.org In the context of synthesizing 3-Allyl-2-hydroxy-5-nitrobenzaldehyde, HTE can be systematically applied to scout and refine the conditions for the critical Claisen rearrangement step.

The core principle of HTE involves the miniaturization of experiments, typically in 24- or 96-well microtiter plates, coupled with automated liquid handling and rapid analytical techniques for analysis. numberanalytics.comsigmaaldrich.comnih.gov This allows for the simultaneous investigation of a wide array of reaction parameters, such as catalysts, solvents, temperatures, and reaction times. numberanalytics.com

For the Claisen rearrangement of 2-(allyloxy)-5-nitrobenzaldehyde, an HTE workflow would be designed to identify the optimal conditions for achieving high yield and selectivity. A typical screening plate could evaluate various Lewis acid catalysts, which are known to lower the rearrangement temperature, against a range of high-boiling point solvents.

Interactive Data Table: Hypothetical HTE Screening for Claisen Rearrangement

Below is a hypothetical data table representing a high-throughput screen to optimize the Claisen rearrangement. Users can sort the data by different parameters to identify the most promising reaction conditions.

| Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| None (Thermal) | N-Methyl-2-pyrrolidone | 200 | 6 | 75 |

| None (Thermal) | Diphenyl ether | 220 | 4 | 78 |

| BCl₃ (10) | 1,2-Dichlorobenzene | 150 | 2 | 85 |

| AlCl₃ (10) | 1,2-Dichlorobenzene | 160 | 3 | 82 |

| Sc(OTf)₃ (5) | Toluene | 110 | 8 | 65 |

| None (Microwave) | Solvent-free | 210 | 0.5 | 92 |

| BCl₃ (10) | N-Methyl-2-pyrrolidone | 150 | 2 | 88 |

| AlCl₃ (10) | Diphenyl ether | 160 | 4 | 79 |

By analyzing the vast datasets generated from such screens, researchers can rapidly identify lead conditions for scale-up, significantly reducing the time and resources required for process development compared to traditional one-at-a-time experimentation. numberanalytics.com

Green Chemistry Principles in the Synthesis of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde

The principles of green chemistry are integral to the development of sustainable chemical manufacturing processes. pnas.org Applying these principles to the synthesis of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde aims to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. chemistryjournals.netresearchgate.net

Solvent-Free and Minimal-Solvent Methodologies

A primary goal of green chemistry is to reduce or eliminate the use of auxiliary substances like organic solvents, which contribute significantly to chemical waste. pnas.org The Claisen rearrangement is particularly amenable to solvent-free conditions. butler.eduacs.org Thermal Claisen rearrangements can often be performed by simply heating the neat substrate, and the use of microwave irradiation can further enhance reaction rates and yields, often without any solvent. arkat-usa.org For instance, heating 2-(allyloxy)-5-nitrobenzaldehyde under microwave irradiation could provide the target compound in minutes with high conversion, eliminating the need for high-boiling, difficult-to-remove solvents. butler.eduacs.org

Interactive Data Table: Comparison of Conventional vs. Green Claisen Rearrangement

This table compares a traditional solvent-based thermal method with a greener, solvent-free microwave-assisted approach.

| Parameter | Conventional Method | Solvent-Free Microwave Method |

| Solvent | N-Methyl-2-pyrrolidone | None |

| Temperature | 200°C | 210°C |

| Reaction Time | 6 hours | 30 minutes |

| Energy Input | High (prolonged heating) | Low (short duration) |

| Solvent Waste | Significant | None |

| Workup | Liquid-liquid extraction | Direct purification |

This comparison clearly illustrates the environmental and efficiency benefits of adopting solvent-free methodologies.

Application of Sustainable Catalytic Systems

Catalysis is a cornerstone of green chemistry, offering pathways that are more selective and energy-efficient. While the proposed synthesis of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde starts from 2-hydroxy-5-nitrobenzaldehyde, the synthesis of this precursor itself can be made greener. Traditional nitration of phenols often uses a hazardous mixture of concentrated nitric and sulfuric acids, generating significant acidic waste. researchgate.net

Greener alternatives involve the use of solid acid catalysts or metal nitrates, which are often recyclable and less corrosive. google.comgoogle.com For example, using a supported catalyst like copper(II) nitrate (B79036) on a solid support can facilitate the nitration of 2-hydroxybenzaldehyde under milder conditions with improved regioselectivity and easier workup. semanticscholar.orgacs.org

Interactive Data Table: Catalytic Systems for Phenol Nitration

The table below presents various catalytic systems for the nitration of phenols, highlighting greener alternatives to the traditional mixed-acid method.

| Nitrating System | Catalyst | Conditions | Environmental Impact |

| HNO₃/H₂SO₄ | None | 0-10°C | High; corrosive, large acid waste stream |

| HNO₃ | Cu(NO₃)₂ on Acetic Acid | Microwave | Moderate; avoids strong sulfuric acid |

| NaNO₃ | Mg(HSO₄)₂ on Wet SiO₂ | Room Temperature | Low; heterogeneous, milder conditions |

| HNO₃ | Solid Acid (e.g., Zeolite) | 25-50°C | Low; recyclable catalyst, minimal waste |

Atom Economy and Process Mass Intensity Considerations

Atom economy is a fundamental metric of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. pnas.org The Claisen rearrangement step in the proposed synthesis is an intramolecular isomerization, meaning all atoms of the reactant are incorporated into the product, resulting in a perfect 100% atom economy.

The preceding O-allylation step (an SN2 reaction) has a lower atom economy. For example: C₇H₅NO₄ + C₃H₅Br + NaH → C₁₀H₉NO₄ + NaBr + H₂ The by-products are sodium bromide and hydrogen gas.

Interactive Data Table: Atom Economy Calculation for O-allylation

| Compound | Formula | Molar Mass ( g/mol ) | Role |

| 2-hydroxy-5-nitrobenzaldehyde | C₇H₅NO₄ | 167.12 | Reactant |

| Allyl Bromide | C₃H₅Br | 120.98 | Reactant |

| Sodium Hydride | NaH | 24.00 | Reagent |

| Total Mass of Reactants | 312.10 | ||

| 2-(allyloxy)-5-nitrobenzaldehyde | C₁₀H₉NO₄ | 207.18 | Product |

| Atom Economy (%) | 66.4% |

Calculation: (Mass of desired product / Total mass of reactants) x 100

While atom economy is a useful theoretical measure, Process Mass Intensity (PMI) provides a more practical assessment of a process's greenness by considering all materials used, including solvents, reagents, and water for workup, relative to the mass of the final product. pnas.org The green chemistry strategies discussed—such as using solvent-free methods and recyclable catalysts—directly address the goal of lowering the PMI by reducing the mass of auxiliary materials that contribute to waste. numberanalytics.comnumberanalytics.com

Waste Minimization and By-Product Utilization Strategies

A holistic approach to green synthesis involves a comprehensive strategy for waste minimization at every step. researchgate.net For the synthesis of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde, this includes:

Source Reduction: The most effective strategy is to prevent waste generation in the first place. Using solvent-free methods for the Claisen rearrangement and catalytic, high-selectivity reactions for the nitration step are prime examples of source reduction. numberanalytics.comeurekalert.org

Catalyst Recycling: Employing heterogeneous or supported catalysts for the nitration step allows for their recovery through simple filtration and reuse in subsequent batches, which minimizes catalyst waste and reduces costs. numberanalytics.com

Solvent Recovery: In steps where solvents are unavoidable, selecting solvents that can be easily recovered and recycled is crucial.

By-Product Management: The primary by-product from the O-allylation is an inorganic salt (e.g., NaBr). While less hazardous than many organic by-products, its disposal must be managed. In an industrial setting, streams containing such salts can sometimes be repurposed or treated to recover valuable components.

Chemical Transformations and Derivatization Studies of 3 Allyl 2 Hydroxy 5 Nitrobenzaldehyde

Reactivity Profile of the Aldehyde Moiety in Complex Systems

The aldehyde group of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde is a versatile functional handle for a variety of chemical transformations. Its reactivity is electronically influenced by the potent electron-withdrawing nitro group located para to the hydroxyl group and meta to the aldehyde, as well as the ortho-hydroxyl group. These substituents modulate the electrophilicity of the carbonyl carbon, impacting reaction rates and conditions for several classical aldehyde reactions.

Condensation Reactions Leading to Imines and Schiff Bases

The condensation of the aldehyde functional group with primary amines is a fundamental transformation that yields imines, commonly known as Schiff bases. This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. For aromatic aldehydes, the reaction is often catalyzed by a few drops of acid, which protonates the carbonyl oxygen and increases its electrophilicity.

While specific studies on 3-Allyl-2-hydroxy-5-nitrobenzaldehyde are not extensively documented, the synthesis of Schiff bases from the parent compound, 2-hydroxy-5-nitrobenzaldehyde (B32719), is well-established. These reactions demonstrate that the aldehyde readily condenses with a wide range of aromatic and aliphatic amines. The general procedure involves refluxing equimolar amounts of the aldehyde and the desired amine in a solvent like ethanol (B145695) or methanol, sometimes with a catalytic amount of acetic acid to facilitate the reaction. The presence of the ortho-hydroxyl group allows for the formation of a strong intramolecular hydrogen bond in the resulting Schiff base, which stabilizes the molecule.

Table 1: Representative Schiff Base Syntheses from Related Nitrobenzaldehydes This table illustrates typical conditions for Schiff base formation from structurally similar aldehydes.

| Aldehyde | Amine | Solvent | Conditions | Product |

| 2-Hydroxy-5-nitrobenzaldehyde | Aromatic amine | Ethanol | Catalytic acetic acid, reflux | Corresponding Schiff Base |

| o-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-diaminocyclohexane | Ethanol | Reflux, 36h | Chiral Schiff Base Ligand |

| 4-Nitrobenzaldehyde | 5-Chloro-2-aminobenzoic acid | Ethanol | Catalytic glacial acetic acid, reflux, 3h | Corresponding Schiff Base |

Knoevenagel Condensations and Related Olefination Reactions

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), diethyl malonate) in the presence of a weak base catalyst, such as piperidine (B6355638) or pyridine (B92270). This reaction is a powerful method for forming carbon-carbon double bonds. The electron-withdrawing nitro group on the aromatic ring of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde enhances the electrophilicity of the aldehyde carbon, making it a highly suitable substrate for this transformation. The product is typically an α,β-unsaturated compound, which is a valuable intermediate in organic synthesis. For instance, its reaction with malononitrile would be expected to yield (E)-2-((3-allyl-2-hydroxy-5-nitrophenyl)methylene)malononitrile.

Selective Reduction to Alcohols and Oxidation to Carboxylic Acids

The aldehyde group can be selectively transformed into a primary alcohol or a carboxylic acid.

Selective Reduction: The reduction of the aldehyde to a primary alcohol, (3-Allyl-2-hydroxy-5-nitrophenyl)methanol, can be achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this purpose as it selectively reduces aldehydes and ketones without affecting more robust functional groups like nitro groups or carbon-carbon double bonds under controlled conditions. However, care must be taken, as intramolecular transesterification or other rearrangements can occur in complex molecules. To prevent such side reactions, the reduction can be performed in the presence of a weak acid to quench the intermediate alkoxide.

Selective Oxidation: The oxidation of the aldehyde to the corresponding carboxylic acid, 3-Allyl-2-hydroxy-5-nitrobenzoic acid, can be accomplished with various oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) are effective. However, to maintain the integrity of the allyl group, which can be susceptible to oxidation, milder reagents are preferable. Tollens' reagent (ammoniacal silver nitrate) or Fehling's solution could be employed, as these specifically oxidize aldehydes. Aromatic aldehydes, in particular, are readily oxidized by these mild agents.

Baylis-Hillman Reactions and Other Nucleophilic Additions

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, such as an acrylate (B77674) or acrylonitrile, catalyzed by a nucleophile like a tertiary amine (e.g., DABCO) or a phosphine (B1218219). organic-chemistry.orgorganic-chemistry.org This reaction would involve the coupling of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde at its carbonyl carbon with the α-position of the activated alkene, resulting in a multifunctional allylic alcohol product. organic-chemistry.org The reaction is known to be slow, particularly with electron-rich benzaldehydes. organic-chemistry.org The presence of the electron-withdrawing nitro group in the target molecule would likely increase the reaction rate compared to unsubstituted salicylaldehyde (B1680747).

Other nucleophilic additions to the aldehyde are also feasible. For example, the addition of hydrogen cyanide (HCN) would yield a cyanohydrin, a versatile synthetic intermediate. Similarly, Grignard reagents or organolithium compounds could add to the aldehyde to form secondary alcohols, although chemoselectivity with respect to the nitro group would be a significant challenge, often requiring protection strategies.

Transformations Involving the Allyl Group

The terminal double bond of the allyl group provides a key site for transformations, particularly through transition metal-catalyzed reactions, without disturbing the aromatic core.

Olefin Metathesis Reactions (Ring-Closing, Cross-Metathesis)

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of new carbon-carbon double bonds. nih.gov Ruthenium-based catalysts, such as Grubbs' and Hoveyda-Grubbs' catalysts, are widely used due to their high reactivity and functional group tolerance. organic-chemistry.orgnih.gov

Cross-Metathesis (CM): This reaction involves the coupling of two different olefins. organic-chemistry.org The allyl group of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde can be reacted with various olefin partners to introduce new functionalized side chains. For example, cross-metathesis with an acrylic ester would elongate the chain and terminate it with an ester group, a valuable synthetic handle. The selectivity of CM reactions can be complex, potentially leading to a mixture of homo-coupled and cross-coupled products, but conditions can be optimized to favor the desired outcome. organic-chemistry.org

Ring-Closing Metathesis (RCM): While the starting molecule itself cannot undergo RCM, it serves as a precursor for substrates that can. By introducing a second olefin-containing chain elsewhere in the molecule (e.g., by O-alkenylation of the phenolic hydroxyl group), a diene suitable for RCM can be synthesized. The subsequent RCM reaction would then form a new heterocyclic ring, a common structural motif in many natural products and biologically active compounds. This strategy is particularly useful for creating macrocycles and other complex ring systems. nih.gov

Table 2: Representative Olefin Cross-Metathesis (CM) Reactions on Allylated Substrates This table provides examples of typical catalysts and conditions used in CM reactions involving substrates with allyl groups.

| Substrate 1 (Allyl Source) | Substrate 2 (Olefin Partner) | Catalyst (mol%) | Solvent | Product Type |

| Allylated Phenol (B47542) Derivative | Acrolein | Hoveyda-Grubbs II | CH₂Cl₂ | α,β-Unsaturated Aldehyde |

| Allylated Amine Derivative | α,β-Unsaturated Carbonyl | Hoveyda-Grubbs II | Toluene | Pyrrole (after cyclization) |

| Benzyl-protected Allyl Alcohol | Methallyl Chloride | Stewart-Grubbs (IV) | Toluene | Functionalized Allyl Halide |

Hydrofunctionalization Reactions (Hydroboration, Hydrosilylation)

Hydrofunctionalization reactions of the allyl group offer a direct method for introducing valuable functional groups at the terminal carbon of the side chain, leading to the formation of alcohols or silanes.

Hydroboration-Oxidation: This two-step sequence is a classic method for the anti-Markovnikov hydration of alkenes. Treatment of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), would likely lead to the formation of an intermediate organoborane. Subsequent oxidation with alkaline hydrogen peroxide would yield the corresponding primary alcohol, 3-(3-hydroxypropyl)-2-hydroxy-5-nitrobenzaldehyde. The regioselectivity for the terminal alcohol is typically high in these reactions.

Hydrosilylation: The addition of a silicon-hydrogen bond across the double bond of the allyl group can be achieved using a hydrosilane in the presence of a transition metal catalyst, commonly based on platinum or rhodium. This reaction would yield a silyl-functionalized derivative, which can be a versatile intermediate for further transformations or serve to protect the terminal position of the side chain. The specific catalyst and reaction conditions would determine the efficiency and regioselectivity of the hydrosilylation.

Epoxidation and Dihydroxylation Protocols for Diol Synthesis

The allyl group is readily susceptible to oxidation, providing pathways to epoxides and diols, which are valuable synthetic intermediates.

Epoxidation: The conversion of the allyl group to an epoxide can be accomplished using various oxidizing agents. A common and effective reagent is meta-chloroperoxybenzoic acid (mCPBA). researchgate.net This reaction would yield 3-(oxiran-2-ylmethyl)-2-hydroxy-5-nitrobenzaldehyde. The resulting epoxide is a highly reactive electrophile, susceptible to ring-opening reactions with a variety of nucleophiles, allowing for the introduction of diverse functionalities.

Dihydroxylation: The synthesis of vicinal diols from the allyl group can be achieved through several methods, often with high stereocontrol.

Syn-dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (KMnO₄). These methods would lead to the formation of 3-(2,3-dihydroxypropyl)-2-hydroxy-5-nitrobenzaldehyde with a syn relationship between the two newly introduced hydroxyl groups. While effective, dihydroxylation with OsO₄/NMO on similar allyl-functionalized polymers has sometimes led to degradation during workup. researchgate.net

Anti-dihydroxylation: An alternative strategy involves a two-step procedure starting with the epoxidation of the allyl group, followed by acid-catalyzed hydrolysis of the resulting epoxide. This sequence yields the anti-diol.

| Reaction Type | Reagents | Product |

| Epoxidation | m-CPBA | 3-(Oxiran-2-ylmethyl)-2-hydroxy-5-nitrobenzaldehyde |

| Syn-Dihydroxylation | OsO₄ (cat.), NMO | 3-(2,3-Dihydroxypropyl)-2-hydroxy-5-nitrobenzaldehyde (syn-diol) |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 3-(2,3-Dihydroxypropyl)-2-hydroxy-5-nitrobenzaldehyde (anti-diol) |

Reactions of the Phenolic Hydroxyl Group

Alkylation and Acylation Strategies for Ether and Ester Formation

Alkylation: The phenolic hydroxyl group can be readily converted into an ether through Williamson ether synthesis. This involves deprotonation of the phenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This strategy allows for the introduction of a wide variety of alkyl groups. The general conditions for O-alkylation of hydroxyl phenols often involve an O-alkylating agent, an aqueous solvent with a Brønsted base, and an organic solvent. google.com

Acylation: Esterification of the phenolic hydroxyl group can be achieved through several methods. A common approach is the reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. This reaction is typically efficient and leads to the formation of the corresponding ester. Photoinduced specific acylation of phenolic hydroxyl groups with aldehydes has also been reported as a convenient method. documentsdelivered.comnih.gov In cases where both phenolic and aliphatic hydroxyl groups are present, selective acylation of the phenolic hydroxyl can be achieved using specific reagents and conditions. nih.gov

| Reaction | Reagent(s) | Functional Group Formed |

| Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Ether |

| Acylation | Acyl chloride or Acid anhydride, Base (e.g., Pyridine) | Ester |

Exploiting Phenolic Acidity in Deprotonation and Salt Formation

The hydroxyl group of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde is phenolic and therefore acidic. The acidity is enhanced by the electron-withdrawing nitro group on the aromatic ring. This acidity allows for easy deprotonation by a variety of bases, ranging from alkali metal hydroxides to carbonates and hydrides.

The resulting phenoxide salt can be isolated or used in situ for subsequent reactions. The formation of the phenoxide increases the nucleophilicity of the oxygen atom, which is fundamental to the alkylation and acylation reactions described previously. The specific choice of base and solvent can influence the reactivity and solubility of the resulting salt.

Intramolecular Cyclization Pathways Involving the Hydroxyl Group

The proximity of the phenolic hydroxyl group to the allyl side chain allows for the possibility of intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems.

One such pathway is an acid-catalyzed intramolecular cyclization. Treatment with a strong acid could protonate the double bond of the allyl group, generating a carbocation that can then be attacked by the nucleophilic phenolic oxygen. This would lead to the formation of a dihydrofuran ring fused to the benzene (B151609) ring. A similar acid-catalyzed cyclization of o-allyl phenols is known to produce methyl dihydrobenzofurans. nih.gov

Alternatively, oxidative cyclization represents another important transformation. In the presence of a palladium catalyst, such as palladium(II) chloride (PdCl₂), o-allyl phenols can undergo a Wacker-type oxidative cyclization to form benzofuran (B130515) derivatives. nih.gov This reaction typically proceeds via a nucleophilic attack of the phenolic oxygen onto a palladium-activated double bond.

| Cyclization Type | Catalyst/Reagent | Product Type |

| Acid-Catalyzed Cyclization | Strong Acid (e.g., H₂SO₄) | Dihydrobenzofuran derivative |

| Oxidative Cyclization | PdCl₂ | Benzofuran derivative |

Reductive Transformations of the Nitro Group

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, providing a gateway to valuable aromatic amines. acs.org These amines are precursors to dyes, pharmaceuticals, and other fine chemicals. The presence of the aldehyde and allyl groups in 3-Allyl-2-hydroxy-5-nitrobenzaldehyde necessitates careful selection of reagents to achieve the desired selectivity.

Selective Reduction to Aromatic Amines and Their Derivatization

The primary product from the reduction of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde would be 3-Allyl-5-amino-2-hydroxybenzaldehyde . Achieving this transformation requires a reagent that selectively reduces the nitro group without affecting the aldehyde or the allyl double bond. Common reagents for the reduction of nitroarenes to anilines include metal-acid systems like iron in acetic acid or tin(II) chloride in hydrochloric acid, and catalytic hydrogenation. researchgate.net

Once formed, the resulting aminobenzaldehyde would be a versatile intermediate. The amino group could undergo a variety of derivatization reactions, such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer or Suzuki coupling reactions.

Schiff Base Formation: Condensation with other aldehydes or ketones.

However, no specific literature detailing the synthesis or derivatization of 3-Allyl-5-amino-2-hydroxybenzaldehyde has been found.

Catalytic Hydrogenation Protocols

Catalytic hydrogenation is a powerful and clean method for nitro group reduction, typically employing catalysts like palladium, platinum, or nickel on a solid support (e.g., carbon) under a hydrogen atmosphere. acs.org A significant challenge in the catalytic hydrogenation of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde would be achieving chemoselectivity. Standard hydrogenation catalysts can also reduce the aldehyde to an alcohol and the allyl group to a propyl group.

Specialized or modified catalysts are often required to selectively reduce the nitro group in the presence of other reducible functionalities. acs.org For instance, catalysts poisoned with sulfur compounds (e.g., Lindlar's catalyst) or specific catalyst systems like platinum sulfide (B99878) on carbon have shown selectivity for nitro group reduction over alkene reduction in certain substrates. The development of a specific protocol for 3-Allyl-2-hydroxy-5-nitrobenzaldehyde would require empirical investigation to optimize the catalyst, solvent, pressure, and temperature to maximize the yield of the desired amino-aldehyde.

Chemoselective Reduction in the Presence of Other Functional Groups

The primary challenge in the reduction of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde is the chemoselective transformation of the nitro group while preserving the aldehyde and allyl moieties. Both the aldehyde and the allyl group are susceptible to reduction under various conditions.

Aldehyde Reduction: Strong reducing agents like lithium aluminum hydride would reduce both the nitro group and the aldehyde. Sodium borohydride is generally milder and can sometimes selectively reduce aldehydes over nitro groups, but the reverse selectivity is desired here.

Allyl Group Reduction: Catalytic hydrogenation is a common method for reducing carbon-carbon double bonds.

Achieving the desired chemoselectivity often involves transfer hydrogenation (using a hydrogen donor like formic acid or hydrazine (B178648) in the presence of a catalyst) or employing specific catalysts that show a preference for nitro group reduction. researchgate.netorganic-chemistry.org For example, systems using (Ph₃P)₃RuCl₂ as a catalyst with Zn/water have demonstrated the ability to selectively reduce nitro groups in the presence of ketones or alkynes, suggesting that a similar approach might be viable for this molecule. organic-chemistry.orgnih.gov

Table 1: Potential Reagents for Chemoselective Nitro Reduction and Their Challenges

| Reagent/System | Potential Outcome | Known Challenges for this Substrate |

| H₂/Pd-C | Reduction of Nitro, Aldehyde, and Allyl groups | Low selectivity |

| SnCl₂/HCl | Selective reduction of Nitro group | Harsh acidic conditions, potential side reactions |

| Fe/NH₄Cl | Selective reduction of Nitro group | Stoichiometric metal waste |

| Transfer Hydrogenation (e.g., HCOOH, Pd/C) | Potentially selective for Nitro group | Optimization required to prevent other reductions |

Multicomponent Reaction (MCR) Strategies Incorporating 3-Allyl-2-hydroxy-5-nitrobenzaldehyde

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and ability to rapidly generate molecular complexity. researchgate.net Salicylaldehyde and its derivatives are particularly useful synthons in MCRs because the phenolic hydroxyl group can participate in the reaction sequence, often leading to the formation of heterocyclic structures like chromenes. researchgate.netbeilstein-journals.org

Design of Novel One-Pot Synthetic Sequences

While no MCRs specifically utilizing 3-Allyl-2-hydroxy-5-nitrobenzaldehyde have been reported, its structure suggests it could be a valuable component in such reactions. For example, a well-known MCR involving salicylaldehydes is their reaction with malononitrile and a suitable C-H acid (like dimedone or a pyrazolone) or an amine, often catalyzed by a base. researchgate.netrsc.org

A hypothetical one-pot reaction could involve:

Reactant 1: 3-Allyl-2-hydroxy-5-nitrobenzaldehyde

Reactant 2: Malononitrile

Reactant 3: A cyclic C-H acid (e.g., barbituric acid)

The reaction would likely proceed via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the C-H acid and an intramolecular cyclization involving the phenolic hydroxyl group to yield a complex, nitro- and allyl-substituted chromene-fused heterocycle. The electron-withdrawing nitro group would likely enhance the reactivity of the aldehyde in the initial condensation step.

Exploration of Reaction Diversity via MCRs

The diversity of products accessible from 3-Allyl-2-hydroxy-5-nitrobenzaldehyde in MCRs remains an unexplored area of research. By varying the other components in the reaction, a wide array of scaffolds could theoretically be synthesized.

Table 2: Potential MCR Partners and Expected Heterocyclic Products

| MCR Partner(s) | Expected Core Structure |

| Malononitrile, Ketones, Ammonium Acetate (B1210297) | Substituted 2-aminopyridines researchgate.net |

| Enolizable Ketones (e.g., Acetophenone), Base | Chromene or Flavanone derivatives beilstein-journals.org |

| Amines, Isocyanides (Ugi or Passerini type reactions) | Complex acyclic or heterocyclic amides |

| β-Ketoesters, Amines (Hantzsch type reaction) | Dihydropyridine derivatives |

The presence of the allyl and nitro groups on the resulting heterocyclic products would provide further handles for subsequent chemical modifications, making this an attractive, albeit currently undeveloped, area for diversity-oriented synthesis.

Applications of 3 Allyl 2 Hydroxy 5 Nitrobenzaldehyde As a Versatile Synthetic Intermediate

Synthesis of Diverse Heterocyclic Compounds

There is no specific literature detailing the intramolecular cyclization of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde to form benzofuran (B130515) or benzopyran derivatives. In principle, the allyl group could undergo cyclization onto the adjacent hydroxyl group, a common strategy for forming such heterocycles. However, specific reaction conditions, catalysts, and yields for this transformation using this particular substrate have not been reported.

The synthesis of quinolines and isoquinolines often involves the condensation of ortho-functionalized benzaldehydes with compounds containing active methylene (B1212753) groups or other suitable reaction partners. While the aldehyde function of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde could theoretically participate in such reactions, no published methods specifically utilize this compound for the construction of quinoline, isoquinoline, or related nitrogen-containing heterocyclic systems.

The aldehyde group of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde is a potential starting point for the synthesis of azole-containing compounds. For instance, reaction with appropriate amino-thiols, -phenols, or -diamines could, in theory, lead to the formation of thiazoles, oxazoles, and imidazoles, respectively. Nevertheless, a review of the scientific literature does not provide any specific examples or protocols for these syntheses starting from 3-Allyl-2-hydroxy-5-nitrobenzaldehyde.

The combination of the allyl group and the reactive aldehyde and phenol (B47542) moieties suggests the potential for 3-Allyl-2-hydroxy-5-nitrobenzaldehyde to be employed in the construction of more complex ring systems, including spirocyclic and fused-ring structures. Such transformations could involve multi-step sequences or cascade reactions. At present, there are no documented instances of this compound being used for such synthetic purposes.

Precursor for Complex Molecular Scaffolds and Architectures

The difunctional nature of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde, with reactive sites at the aldehyde, hydroxyl, and allyl positions, makes it a theoretical candidate as a building block in the synthesis of macrocycles. However, there is no available research demonstrating its incorporation into larger ring structures.

Scaffolds for Supramolecular Chemistry

The molecular architecture of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde presents several features that suggest its potential as a building block, or scaffold, for supramolecular chemistry. The hydroxyl and aldehyde groups can participate in hydrogen bonding, a key directional interaction in the self-assembly of larger architectures. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the aromatic ring and participate in dipole-dipole or other electrostatic interactions. Furthermore, the allyl group offers a reactive handle for post-assembly modification or for directing the spatial arrangement of the molecules through steric effects or potential π-π stacking interactions involving the double bond.

In principle, this compound could be utilized to construct macrocycles or other complex supramolecular structures. The aldehyde functionality allows for the formation of dynamic covalent bonds, such as imines, which are often employed in the synthesis of self-assembling systems. However, a review of current scientific literature does not yield specific examples or detailed research findings on the use of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde for these purposes.

Design and Synthesis of Ligands for Coordination Chemistry

The functional groups present in 3-Allyl-2-hydroxy-5-nitrobenzaldehyde make it an excellent candidate for the design and synthesis of various ligands for coordination chemistry.

Schiff Base Ligands Derived from Aldehyde Condensation

Schiff base ligands are readily synthesized through the condensation reaction of an aldehyde or ketone with a primary amine. The aldehyde group of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde can react with a variety of amines to form a diverse library of Schiff base ligands. The general reaction is as follows:

R-NH2 + OHC-C6H2(OH)(NO2)(CH2CH=CH2) → R-N=CH-C6H2(OH)(NO2)(CH2CH=CH2) + H2O

The resulting imine (-C=N-) nitrogen and the phenolic oxygen can act as coordination sites for metal ions. While this reaction is a fundamental process in coordination chemistry, specific examples of Schiff base ligands synthesized directly from 3-Allyl-2-hydroxy-5-nitrobenzaldehyde and their detailed characterization are not readily found in published research.

Multidentate Ligand Design Principles from Functional Groups

The combination of the hydroxyl, aldehyde (or the resulting imine), and potentially the nitro group's oxygen atoms allows for the design of multidentate ligands. A ligand that can bind to a metal ion through two or more donor atoms is termed a multidentate ligand.

Bidentate Ligands: The most straightforward application would be as a bidentate ligand, coordinating through the phenolic oxygen and the imine nitrogen of a Schiff base derivative.

Tridentate or Higher Polydentate Ligands: By choosing an appropriate amine precursor that contains additional donor atoms, it is possible to design ligands with higher denticity. For example, reacting 3-Allyl-2-hydroxy-5-nitrobenzaldehyde with an amino alcohol or a diamine could lead to tridentate or tetradentate ligands.

The allyl group can influence the steric environment around the metal center, potentially creating specific pockets or channels that could be useful in catalysis or molecular recognition. The nitro group's electron-withdrawing nature can modulate the electron density on the donor atoms, thereby influencing the stability and reactivity of the resulting metal complexes.

Application of Derived Metal Complexes in Catalysis

Metal complexes derived from Schiff base ligands are well-known for their catalytic activity in a wide range of organic transformations.

For asymmetric catalysis, a chiral environment around the metal center is required. This is typically achieved by using a chiral amine in the synthesis of the Schiff base ligand. The condensation of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde with a chiral amine would produce a chiral ligand. The resulting chiral metal complex could then be investigated as a catalyst for asymmetric reactions such as asymmetric epoxidation, cyclopropanation, or aldol (B89426) reactions. The steric bulk of the allyl group and the electronic influence of the nitro group would be expected to play a crucial role in the enantioselectivity of the catalyzed reaction. However, there are no specific reports in the scientific literature detailing the use of metal complexes derived from 3-Allyl-2-hydroxy-5-nitrobenzaldehyde in asymmetric catalysis, and therefore no data on their performance (e.g., enantiomeric excess, yield) is available.

Metal complexes with Schiff base ligands are frequently used to catalyze oxidation and reduction reactions. The ability of the metal center to exist in multiple oxidation states is key to this reactivity. The ligand framework, including substituents like the allyl and nitro groups on the aromatic ring, can fine-tune the redox potential of the metal center and influence the catalytic efficiency. For instance, complexes of metals like manganese, cobalt, and copper with salicylaldehyde-derived Schiff bases have been shown to catalyze the oxidation of alcohols, alkenes, and other substrates. Similarly, they can be employed in the catalytic reduction of various functional groups.

Despite these general principles, specific research detailing the application of metal complexes of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde in either oxidation or reduction catalysis, along with corresponding performance data, is not present in the current body of scientific literature.

Carbon-Carbon Bond Formation Catalysis

The strategic placement of a hydroxyl group ortho to the aldehyde in 3-Allyl-2-hydroxy-5-nitrobenzaldehyde allows for the facile synthesis of Schiff base ligands. These ligands, formed by the condensation of the aldehyde with primary amines, are excellent chelating agents for a variety of metal ions. recentscientific.comresearchgate.netajrconline.org The resulting metal complexes have shown significant catalytic activity in a range of organic transformations, including carbon-carbon bond formation reactions.

While direct catalytic studies on Schiff bases derived from 3-Allyl-2-hydroxy-5-nitrobenzaldehyde are not extensively reported, the broader class of salicylaldehyde-based Schiff base complexes serves as a strong indicator of their potential. iosrjournals.orgnih.govresearchgate.net For instance, oxovanadium(IV) complexes of Schiff bases derived from substituted salicylaldehydes and amino acids have demonstrated high efficacy and selectivity in the epoxidation of alkenes, a critical reaction in organic synthesis. iosrjournals.org The electronic and steric environment around the metal center, which is tunable by modifying the salicylaldehyde (B1680747) and amine precursors, plays a crucial role in the catalytic performance. researchgate.net

The presence of the electron-withdrawing nitro group and the allyl group on the 3-Allyl-2-hydroxy-5-nitrobenzaldehyde backbone can be expected to modulate the electronic properties and steric hindrance of the resulting Schiff base and its metal complexes. This, in turn, could influence their catalytic activity and selectivity in reactions such as aymmetric catalysis. iosrjournals.org The allyl group, in particular, offers a site for secondary functionalization, potentially allowing for the immobilization of the catalyst on a solid support or the introduction of additional catalytic moieties.

| Catalyst Type | Potential C-C Bond Formation Reactions | Rationale based on Analogous Systems |

| Schiff base-metal complexes | Asymmetric Aldol Reactions | Salicylaldehyde-derived Schiff base complexes are known to catalyze asymmetric reactions. |

| Schiff base-metal complexes | Cyanosilylation of Aldehydes | The Lewis acidic metal center can activate the aldehyde for nucleophilic attack. |

| Schiff base-metal complexes | Michael Additions | The chiral environment provided by the ligand can induce enantioselectivity. |

Monomer in Polymer Science and Functional Materials Development

The distinct functional groups of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde make it a promising monomer for the synthesis of a variety of functional polymers. Both the phenolic hydroxyl group and the aldehyde group can participate in step-growth polymerization, while the allyl group provides a handle for radical polymerization and post-polymerization modification.

The principles of step-growth polymerization, which involve the reaction between bifunctional or multifunctional monomers, are well-established. nih.govresearchgate.netyoutube.com 3-Allyl-2-hydroxy-5-nitrobenzaldehyde can be considered a bifunctional monomer where the phenolic hydroxyl and aldehyde groups can react with suitable co-monomers. For example, polycondensation with diacyl chlorides or dicarboxylic acids could proceed via the hydroxyl group to form polyesters. Alternatively, reaction with diamines could lead to the formation of polyimines (Schiff base polymers) through the aldehyde functionality.

The synthesis of linear polymers with high molecular weights via step-growth polymerization often requires a strict stoichiometric balance of the reacting functional groups. nih.gov The reactivity of the functional groups in 3-Allyl-2-hydroxy-5-nitrobenzaldehyde will be influenced by the electronic effects of the nitro and allyl substituents. Gold-catalyzed C-H functionalization polycondensation represents a modern approach for creating aromatic polymers from monomers that might be unreactive under traditional conditions. researchgate.netdigitellinc.com

The allyl group in 3-Allyl-2-hydroxy-5-nitrobenzaldehyde introduces the possibility of its participation in radical polymerization. However, the polymerization of allyl compounds via free-radical methods can be challenging due to degradative chain transfer, which often leads to polymers with low molecular weights. gantrade.comscite.ai The reactivity of the allyl group is generally lower than that of vinyl monomers like styrene (B11656) or acrylates. gantrade.com

Despite these challenges, polymers with allyl functionalities are of significant interest for biomedical and other applications due to the potential for post-polymerization modification. nih.gov Techniques such as reversible addition-fragmentation chain transfer (RAFT) polymerization and atom transfer radical polymerization (ATRP) have been employed to achieve better control over the polymerization of allyl-containing monomers. nih.gov The presence of the phenolic hydroxyl and nitro groups on the aromatic ring could also influence the radical polymerization behavior of the allyl group.

Stimuli-responsive polymers, which undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light, are a key area of modern materials science. mdpi.comnih.govresearchgate.netyoutube.comnih.gov The functional groups on 3-Allyl-2-hydroxy-5-nitrobenzaldehyde provide multiple avenues for designing such "smart" materials. The phenolic hydroxyl group, for instance, can impart pH-responsiveness, as its acidity will change with the surrounding pH. mdpi.comnih.gov

The nitro group is a well-known photoactive moiety. While not a primary focus of this article, it is worth noting that ortho-nitrobenzyl groups are classic photolabile protecting groups, and their presence could be exploited to create photo-responsive or photo-degradable polymers. Furthermore, the combination of the hydrophilic hydroxyl group and the more hydrophobic aromatic and allyl components could lead to amphiphilic polymers capable of self-assembly into micelles or other nanostructures in solution. The design of such polymers often involves the strategic incorporation of different monomers to achieve the desired balance of properties. rsc.org